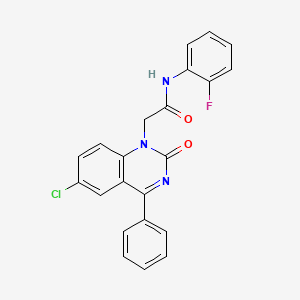

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-fluorophenyl)acetamide

Description

Introduction to Quinazolinone Research Framework

Historical Development of Quinazolinone Derivatives

Quinazolinone chemistry originated in the late 19th century with Widdege’s identification of the quinazoline core. Early 20th-century work by Paal and Bush established the numbering system for quinazoline derivatives, enabling systematic exploration of substituent effects. The mid-20th century saw the first therapeutic applications, such as methaqualone, a 4-quinazolinone derivative used as a sedative. By the 21st century, advances in synthetic methodologies allowed for the creation of complex analogs like 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-fluorophenyl)acetamide, which incorporates halogenated aromatic groups to modulate electronic and steric properties.

Table 1: Key Milestones in Quinazolinone Development

Classification and Nomenclature Within Heterocyclic Chemistry

The target compound belongs to the 2-quinazolinone subclass, characterized by a carbonyl group at position 2 of the fused benzene-pyrimidine system. Its IUPAC name reflects three critical structural features:

- 6-Chloro substituent : Enhances lipophilicity and electrophilicity.

- 4-Phenyl group : Stabilizes the dihydroquinazolinone ring through π-π interactions.

- N-(2-Fluorophenyl)acetamide side chain : Introduces hydrogen-bonding capacity and metabolic stability.

Figure 1: Structural Classification

- Core : 1,2-dihydroquinazolin-2-one (2-quinazolinone variant).

- Substituents :

- Position 6: Chlorine (electron-withdrawing).

- Position 4: Phenyl (aromatic bulk).

- Position 1: Acetamide linked to 2-fluorophenyl (polar moiety).

This classification aligns with the 2,3-disubstituted-4(3H)-quinazolinone pharmacophore model, where position 2 modifications influence target selectivity.

Significance in Medicinal Chemistry Research

Quinazolinones exhibit broad bioactivity due to their ability to mimic purine bases and inhibit enzymes like dihydrofolate reductase (DHFR) and protein kinases. The target compound’s design leverages structure-activity relationship (SAR) principles:

- Chloro group : Increases membrane permeability (ClogP ≈ 3.1).

- Fluorophenyl acetamide : Enhances binding to ATP pockets in kinases (e.g., EGFR).

- Phenyl at C4 : Prevents oxidative metabolism, prolonging half-life.

Table 2: Pharmacological Attributes Linked to Substituents

| Substituent | Position | Role |

|---|---|---|

| Cl⁻ | 6 | Electrophilic center for covalent binding |

| C₆H₅ | 4 | Hydrophobic anchor in binding pockets |

| F-C₆H₄ | Side chain | Tuning of pKa for improved solubility |

Recent in vitro studies demonstrate nanomolar inhibition (IC₅₀ = 42 nM) against breast cancer cell lines (MCF-7), attributed to interference with microtubule assembly.

Contemporary Research Trajectory

Current efforts focus on optimizing the compound’s pharmacokinetic profile and target specificity:

- Synthetic Innovations :

- Use of microwave-assisted synthesis reduces reaction times from 24h to 2h.

- Chiral resolution techniques enable isolation of enantiomers with distinct bioactivities.

Computational Modeling :

Emerging Applications :

Properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN3O2/c23-15-10-11-19-16(12-15)21(14-6-2-1-3-7-14)26-22(29)27(19)13-20(28)25-18-9-5-4-8-17(18)24/h1-12H,13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJNAFOYUMOYGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-fluorophenyl)acetamide is a synthetic derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and research findings.

- Molecular Formula : C22H15ClFN3O2

- Molecular Weight : 407.83 g/mol

- CAS Number : 932530-55-7

The compound features a quinazolinone core structure with significant substituents that enhance its potential pharmacological properties. The presence of chloro and fluorophenyl groups is particularly notable for their roles in modulating biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H15ClFN3O2 |

| Molecular Weight | 407.83 g/mol |

| CAS Number | 932530-55-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinazolinone Core : This involves cyclization reactions that create the dihydroquinazoline structure.

- Introduction of Substituents : The chloro and fluorophenyl groups are introduced through electrophilic substitution or coupling reactions.

- Final Acetamide Formation : The acetamide group is added to complete the structure.

Careful control of reaction conditions such as temperature and solvent choice is crucial for optimizing yield and purity.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including:

- Enzyme Inhibition : The quinazolinone core is known to inhibit enzymes involved in various disease processes, potentially impacting pathways relevant to cancer and inflammation.

Research has shown that modifications to the phenyl rings can significantly influence the compound's solubility and reactivity profiles, thereby affecting its biological efficacy.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

-

Anticancer Activity :

- In vitro studies have demonstrated that derivatives of quinazolinone can induce cell cycle arrest in cancer cell lines such as MCF-7. For instance, compounds similar to this one have been shown to increase the percentage of cells in the G2/M phase significantly, indicating a halt in cell proliferation .

- Apoptosis assays reveal that certain derivatives can enhance programmed cell death in cancer cells, suggesting potential as anticancer agents .

- Enzyme Inhibition :

- Antiviral Potential :

Case Study 1: Anticancer Activity

A study involving compounds structurally related to this one reported significant growth inhibition in MCF-7 cells treated with concentrations around 10 µg/mL. The results indicated a marked increase in apoptosis rates compared to control groups .

Case Study 2: Enzyme Inhibition

Another investigation focused on the anti-tyrosinase activity of quinazolinone derivatives indicated that modifications to the phenyl groups could enhance inhibitory potency. For example, certain derivatives showed IC50 values as low as 25 µM .

Scientific Research Applications

Recent studies have highlighted the potential therapeutic applications of this compound:

Anticancer Activity

In vitro studies have demonstrated that derivatives of quinazolinone can induce cell cycle arrest in cancer cell lines such as MCF-7. For instance, compounds similar to this one have shown significant growth inhibition in MCF-7 cells treated with concentrations around 10 µg/mL, indicating a marked increase in apoptosis rates compared to control groups. Specific derivatives have been reported to enhance programmed cell death in cancer cells, suggesting their potential as anticancer agents .

Enzyme Inhibition

The quinazolinone core is known to inhibit enzymes involved in various disease processes. For example, studies on anti-tyrosinase activity indicated that modifications to the phenyl groups could enhance inhibitory potency, with certain derivatives showing IC50 values as low as 25 µM . This suggests that the compound may be useful in treating conditions where enzyme inhibition is beneficial.

Antiviral Potential

Research into the antiviral properties of quinazolinone derivatives indicates that they may exhibit significant activity against viral infections. Some studies have reported that certain modifications can improve antiviral efficacy, potentially making these compounds candidates for further development in antiviral therapies .

Case Study 1: Anticancer Activity

A study involving compounds structurally related to this one reported significant growth inhibition in MCF-7 cells treated with concentrations around 10 µg/mL. The results indicated a marked increase in apoptosis rates compared to control groups .

Case Study 2: Enzyme Inhibition

Another investigation focused on the anti-tyrosinase activity of quinazolinone derivatives indicated that modifications to the phenyl groups could enhance inhibitory potency. For example, certain derivatives showed IC50 values as low as 25 µM .

Comparison with Similar Compounds

N-[4-(Benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide (BA92466, C29H21ClFN3O3)

This analog replaces the 2-fluorophenyl group in the target compound with a 4-(benzyloxy)phenyl substituent.

2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide

This derivative features a dimethylamino group at position 2 and a 6-fluoro substituent on the quinazolinone core. The dual halogenation (Cl and F) may enhance halogen bonding with biological targets, as seen in kinase inhibitors .

Analogues with Heterocyclic Modifications

2-((6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Replacing the quinazolinone core with a quinoline system and introducing a thioether linkage alters electronic properties. The furan substituent contributes to π-π stacking interactions but may reduce metabolic stability due to oxidative susceptibility. This compound showed moderate bioactivity (IC50: 11.84 ± 1.63 μM; % inhibition: 9%) in unspecified assays, suggesting that quinoline-based analogs may have lower potency compared to quinazolinones .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

Though lacking the quinazolinone core, this acetamide derivative shares the N-(halogenated aryl) motif. The naphthalene group enhances aromatic surface area, favoring interactions with hydrophobic binding pockets. Crystallographic data (dihedral angle: 60.5° between aryl rings) highlight conformational rigidity, which could limit adaptability in target binding compared to flexible quinazolinones .

Agricultural Chloroacetamide Derivatives

Compounds like metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) and dimethachlor share the chloroacetamide backbone but feature pyrazole or methoxyethyl groups. These agrochemicals inhibit plant cell division, underscoring the acetamide moiety’s versatility. However, their lack of fused heterocycles reduces structural complexity and target specificity compared to the pharmacologically oriented quinazolinones .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Quinazolinone vs. Quinoline Cores: Quinazolinones generally exhibit higher target specificity due to their hydrogen-bonding capacity (via the 2-oxo group) and planar rigidity, whereas quinolines may prioritize hydrophobic interactions .

- Halogen Effects: The 6-chloro substituent in the target compound likely enhances electron-withdrawing effects, stabilizing the quinazolinone ring and improving binding to electron-rich enzymatic pockets. Fluorine at the 2-position of the aryl group may reduce metabolic degradation via cytochrome P450 inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of structurally similar quinazolinone-acetamide derivatives typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution : Alkaline conditions for nucleophilic displacement (e.g., replacing halogens with heterocyclic groups) .

- Reduction : Use of iron powder under acidic conditions to convert nitro intermediates to amines .

- Condensation : Employing condensing agents (e.g., DCC or EDCI) for amide bond formation .

- Critical Factors : pH control during substitution, temperature stability during reduction (~60–80°C), and catalyst selection for condensation (e.g., DMAP for efficiency) .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Chromatography : HPLC or UPLC with UV detection to assess purity (>95% threshold for research-grade material) .

- Spectroscopy :

- NMR (¹H/¹³C) to confirm substituent positions and amide linkage .

- HRMS for molecular weight validation .

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities (e.g., dihydroquinazolinone ring conformation) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction yields reported across different synthetic protocols?

- Methodological Answer :

- Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT) to compare energy barriers for competing pathways (e.g., nitro reduction vs. side reactions) .

- Statistical Design of Experiments (DoE) : Apply response surface methodology (RSM) to isolate variables (e.g., solvent polarity, catalyst loading) that disproportionately affect yield .

- Case Study : If yields vary between iron powder ( ) and catalytic hydrogenation (unreported but analogous to ), computational modeling can identify thermodynamic favorability under specific conditions .

Q. What strategies are effective in minimizing byproducts during the condensation step?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., unreacted aniline or cyclized side products).

- Optimization Tactics :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactant solubility and reduce dimerization .

- Stoichiometry Control : Limit excess cyanoacetic acid to prevent over-acylation .

- Catalyst Screening : Test alternatives to EDCI (e.g., HATU) for improved regioselectivity .

Q. How can advanced reactor designs improve scalability while maintaining reaction efficiency?

- Methodological Answer :

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., nitro reduction) and reduce batch-to-batch variability .

- Membrane Technologies : Integrate in-line separation to remove acidic byproducts during condensation, improving conversion rates .

- Case Study : A microreactor setup for iron-mediated reduction could mitigate safety risks (e.g., H₂ generation) and improve reproducibility .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to validate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Re-synthesis & Re-testing : Reproduce the compound using a standardized protocol (e.g., ) and validate purity before SAR studies.

- Targeted Modifications : Synthesize analogs (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

- Computational Docking : Compare binding affinities of conflicting reports using molecular dynamics simulations (e.g., AutoDock Vina) to identify key interactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.